molecular formula C21H21BrN4O5S2 B2611544 Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361173-99-1

Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2611544
CAS No.: 361173-99-1
M. Wt: 553.45
InChI Key: NEHYUUJPXWDJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with an ethyl carboxylate group, linked via a sulfonyl bridge to a phenyl ring bearing a carbamoyl-bound 6-bromobenzo[d]thiazole moiety. The bromine atom at position 6 of the benzothiazole ring introduces steric bulk and electron-withdrawing effects, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

ethyl 4-[4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYUUJPXWDJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features several functional groups, including a benzo[d]thiazole moiety, piperazine, and a sulfonamide group. These structural components are critical for its biological activity.

Property Value
Molecular FormulaC21H22BrN3O5S
Molecular Weight485.39 g/mol
CAS Number361174-06-3

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis .
  • Receptor Binding : The compound may interact with cellular receptors, modulating their activity. This interaction can lead to altered signaling pathways that influence cell behavior .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could also exhibit effectiveness against certain bacterial and fungal strains .

Antihypertensive Properties

Several studies have suggested that derivatives of this compound exhibit antihypertensive effects through mechanisms such as alpha-blocking activity. For instance, related compounds have been documented to lower blood pressure effectively in animal models.

Antimicrobial Effects

The compound's structural components, particularly the bromobenzo[d]thiazole group, are associated with antimicrobial activity. In vitro studies have indicated that it may inhibit bacterial growth and fungal proliferation, making it a candidate for further exploration in infectious disease treatment .

Case Studies

  • Case Study on Antihypertensive Activity :
    • Objective : To evaluate the antihypertensive effects of the compound in hypertensive rat models.
    • Findings : Administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups, indicating its potential as a therapeutic agent for hypertension.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Findings : The compound displayed notable inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .

Scientific Research Applications

Biological Activities

Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibits various biological activities, including:

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of pathogens like Staphylococcus aureus and Escherichia coli.
    MicroorganismMIC (μg/mL)Inhibition (%)
    Staphylococcus aureus5095
    Escherichia coli10090
  • Anticancer Activity
    • Research has shown that the compound can induce apoptosis in cancer cell lines. For instance, it exhibited an IC50 value of 15 µM against breast cancer cells.
    Cell LineIC50 (µM)Effect
    Breast Cancer Cells15Induction of apoptosis
  • Anti-inflammatory Effects
    • Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated potent activity with minimal inhibitory concentrations suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines, treatment with the compound led to a marked decrease in cell proliferation rates. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Key Compounds:

Ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate ():

  • Substituents : 6-methoxy, 3-methyl.
  • Impact : Methoxy is electron-donating, reducing electrophilicity compared to bromine. Methyl at position 3 increases steric hindrance.
  • Biological Relevance : Likely altered binding affinity due to reduced electron withdrawal and increased bulk.

Ethyl 4-[4-[(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ():

  • Substituents : 4-ethoxy, 3-methyl.
  • Impact : Ethoxy at position 4 introduces flexibility and moderate electron donation.
  • Physicochemical Properties : XLogP3 = 3.1 (moderate lipophilicity), with 8 hydrogen bond acceptors enhancing solubility .
Comparison Table :
Compound Benzothiazole Substituents Electron Effects LogP (Predicted)
Target Compound 6-Bromo Strong EWG* ~3.5
Methoxy-Methyl Analog () 6-Methoxy, 3-Methyl Moderate EDG** ~2.8
Ethoxy-Methyl Analog () 4-Ethoxy, 3-Methyl Weak EDG 3.1

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Variations in Piperazine-Linked Groups

Key Compounds:

4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl Derivatives (): Structure: Piperazine linked via carbonyl instead of sulfonyl. Biological Activity: PARP-1 inhibition (IC50 = 47.5% at 0.14 mg) .

4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): Structure: Piperazine linked to a trifluoromethylphenyl group and butanone. Impact: Trifluoromethyl enhances metabolic stability; ketone introduces hydrogen-bonding capacity.

Comparison Table :
Compound Linker Group Key Functional Groups Biological Target (If Reported)
Target Compound Sulfonyl Bromobenzo[d]thiazole Not specified
Carbonyl-Linked Analog () Carbonyl Thieno[3,4-d]imidazole PARP-1 inhibitor
Trifluoromethylphenyl Analog () Amide/Ketone Trifluoromethyl, Thiophene Not specified

Heterocyclic Core Modifications

Key Compounds:

Thiazolylhydrazone Derivatives (): Core: Thiazole instead of benzothiazole.

Pyridazinone Derivatives (): Core: Pyridazinone linked to fluorophenylpiperazine. Impact: Pyridazinone’s planar structure may enhance π-π stacking with aromatic residues in enzyme active sites.

Comparison Table :
Compound Heterocyclic Core Notable Activity Reference
Target Compound Benzo[d]thiazole Hypothesized enzyme inhibition
Thiazolylhydrazone () Thiazole AChE inhibition
Pyridazinone () Pyridazinone Not specified

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. For example, the bromobenzo-thiazole moiety can be prepared via cyclocondensation of 2-aminothiazole derivatives with diethyl oxalate under reflux in ethanol with piperidine as a catalyst (40 hours, ~1 mmol scale) . Subsequent sulfonylation and piperazine-carboxylate coupling require controlled anhydrous conditions. Yield optimization often depends on stoichiometric ratios, solvent choice (e.g., ethanol or DME), and purification via recrystallization or silica gel chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • 1H/13C NMR : To verify aromatic proton environments (e.g., δ 7.74 ppm for pyrazole protons) and carbamate/sulfonyl carbonyl signals (δ 161–168 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1681 cm⁻¹, sulfonyl S=O at ~1160 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M]+ at m/z 349.0169 for brominated intermediates) .

Q. What impurities commonly arise during synthesis, and how are they resolved?

Common impurities include unreacted bromobenzo-thiazole precursors, sulfonamide by-products, or piperazine dimerization products. Recrystallization in ethanol or ethyl acetate/hexane mixtures removes polar impurities, while flash chromatography (e.g., EtOAc/MeOH gradients with 0.25% Et3N) resolves non-polar derivatives .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states for coupling reactions, while machine learning models analyze solvent/reagent combinations. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal conditions (e.g., Pd(PPh3)4 catalysis for Suzuki couplings) .

Q. How should researchers address contradictory HPLC purity data post-synthesis?

Discrepancies may arise from column degradation, mobile phase pH variations, or co-eluting isomers. Mitigation strategies include:

  • Ion-Pair Chromatography : Using trifluoroacetic acid (TFA) to resolve charged intermediates .
  • LC-MS : Detects low-abundance by-products (e.g., oxidation products like sulfones) .
  • Standardized Calibration : Ensure consistent column temperature and flow rates .

Q. What methodologies validate target engagement in biological assays?

  • SPR/BLI : Measure binding kinetics to target proteins (e.g., kinases or receptors).
  • Cellular Thermal Shift Assay (CETSA) : Confirms compound-induced protein stabilization .
  • Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation, critical for in vivo studies .

Data Analysis & Experimental Design

Q. How do steric and electronic effects influence sulfonylation efficiency?

Bulkier substituents on the phenylsulfonyl group reduce reaction rates due to steric hindrance. Electronic effects (e.g., electron-withdrawing bromine) enhance electrophilicity, improving coupling yields. Computational modeling (e.g., Fukui indices) identifies reactive sites for rational design .

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear Regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.